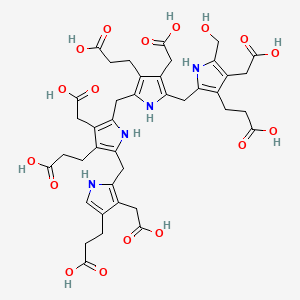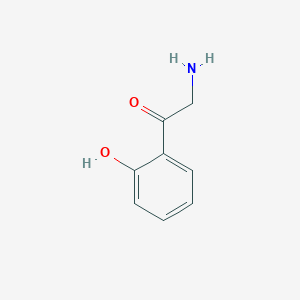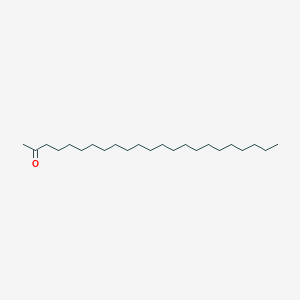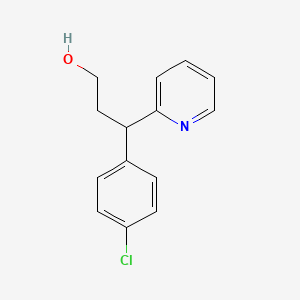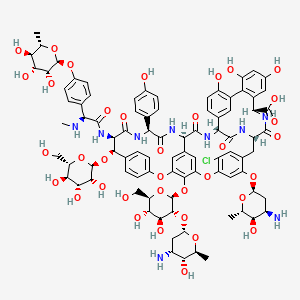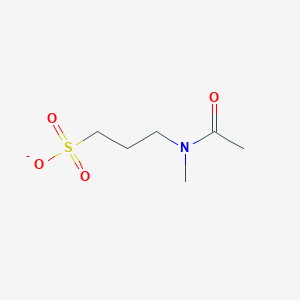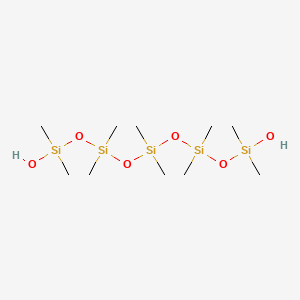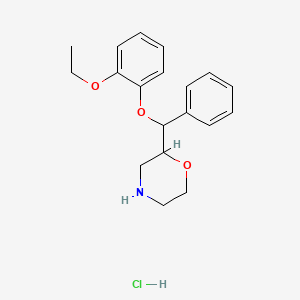
Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
Übersicht
Beschreibung
“Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride” is also known as Viloxazine . It is a morpholine derivative and has a molecular formula of C13H19NO3 . It is used as an antidepressant and is similar in action to Imipramine .
Synthesis Analysis
The synthesis of Viloxazine involves the reaction of 2-Ethoxyphenol with epichlorohydrin to give 1,2-epoxy-3-(o-ethoxyphenoxy)-propane . This is then cyclised with 2-aminoethyl hydrogen sulfate and sodium hydroxide . The crude product is then dissolved in isopropanol, and hydrochloric acid is added . This process avoids the use of hazardous complex metal hydrides employed in the prior art process .Molecular Structure Analysis
The molecular weight of Viloxazine is 237.2949 . The IUPAC Standard InChI is InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13 (12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 .Physical And Chemical Properties Analysis
Viloxazine has a melting point of 176-179 °C and a boiling point of 379.83°C (rough estimate) . Its density is approximately 1.0942 (rough estimate) and it has a refractive index of approximately 1.5000 (estimate) . The pKa of Viloxazine is approximately 8.1 (Uncertain) .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Metabolic Conjugation in Rats
Indeloxazine hydrochloride, a compound structurally similar to Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride, demonstrates unique metabolic pathways in rats, including the formation of alpha-D-glucopyranosides of specific metabolites. This unusual alpha-configuration of glucose conjugation may have implications for understanding the metabolic fate of related compounds like this compound (Kamimura, Kawai, & Kudo, 1988).Enantiomer Kinetics in Mice and Rats
Reboxetine, a racemic compound containing the Morpholine structure, exhibits stereoselective and species-dependent pharmacokinetics, with mice and rats showing different plasma and brain levels of its enantiomers. Such studies highlight the importance of considering stereoselectivity and species differences in the pharmacokinetics of Morpholine derivatives (Strolin Benedetti et al., 1995).Metabolic Pathways in Rats
Research on denaverine hydrochloride, closely related to this compound, reveals complex metabolic pathways in rats, including the formation of various metabolites. Understanding these pathways can provide insights into the metabolism and potential interactions of Morpholine derivatives (Göber, Lisowski, Friese, & Franke, 1988).
Therapeutic Potential and Mechanisms
Antiaggregatory and Antithrombotic Effects
Compounds like MS-180, structurally related to Morpholine derivatives, demonstrate significant antiaggregatory and antithrombotic effects, suggesting potential therapeutic applications in preventing thrombotic diseases. These findings can guide the exploration of similar therapeutic potentials for this compound (Banno et al., 1999).Antiulcer Activity
Studies on 8H-indeno[1,2-d]thiazoles with Morpholine structure have shown significant antiulcerous activity. This suggests that similar structures like this compound may also exhibit protective effects against ulcers (Inoue, Ikesue, & Mizoguchi, 1994).Neuroprotective Effects
Compounds such as T-588, which include Morpholine structures, show promising neuroprotective effects, rescuing spinal motor neuron death in rats. Such findings pave the way for investigating the neuroprotective potential of this compound in treating motor neuron diseases (Iwasaki et al., 2004).Hypocholesterolemic and Hypolipidemic Activity
Research demonstrates that certain Morpholine derivatives have notable hypocholesterolemic and hypolipidemic activity along with antioxidant properties, indicating the potential of this compound in managing cholesterol and lipid levels (Chrysselis, Rekka, & Kourounakis, 2000).Anti-Ischemic Effects
Afobazole, a compound structurally similar to this compound, shows significant anti-ischemic effects in experimental myocardial infarction, suggesting potential therapeutic applications for Morpholine derivatives in ischemic conditions (Kryzhanovskyi et al., 2011).
Eigenschaften
IUPAC Name |
2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;/h3-11,18-20H,2,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAGVSAOGVUCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917493 | |
| Record name | 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93851-85-5 | |
| Record name | Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



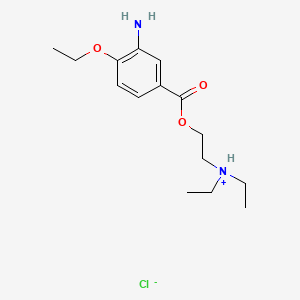

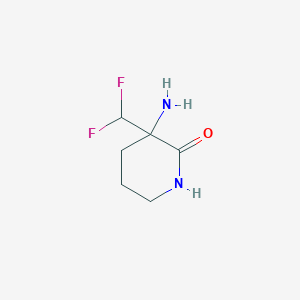
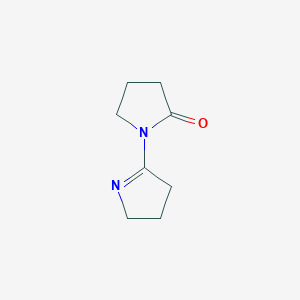
![(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3061233.png)
